molecular formula C14H8Cl2O3 B3034547 2,7-Dichloro-9H-xanthene-9-carboxylic acid CAS No. 188027-95-4

2,7-Dichloro-9H-xanthene-9-carboxylic acid

Cat. No.: B3034547
CAS No.: 188027-95-4
M. Wt: 295.1 g/mol
InChI Key: OCUBZGSJBOWQLF-UHFFFAOYSA-N
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Description

2,7-Dichloro-9H-xanthene-9-carboxylic acid (CAS: 188027-95-4) is a chlorinated derivative of xanthene carboxylic acid, characterized by two chlorine substituents at the 2- and 7-positions of the xanthene scaffold and a carboxylic acid group at the 9-position. Its molecular formula is C₁₄H₈Cl₂O₄, with a molecular weight of 311.12 g/mol . This compound is structurally related to fluorescein derivatives but exhibits distinct electronic and steric properties due to the chlorine substitutions. It is primarily utilized in organic synthesis and materials science, particularly in the development of functional dyes and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-9H-xanthene-9-carboxylic acid typically involves the chlorination of xanthene-9-carboxylic acid. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure selective chlorination at the 2 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste, making it environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-9H-xanthene-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of dichloro-xanthene-9,10-quinone.

    Reduction: Formation of 2,7-dichloro-9H-xanthene-9-methanol.

    Substitution: Formation of 2,7-diamino-9H-xanthene-9-carboxylic acid or 2,7-dithiol-9H-xanthene-9-carboxylic acid.

Scientific Research Applications

Chemistry

2,7-Dichloro-9H-xanthene-9-carboxylic acid serves as a precursor in the synthesis of various dyes and fluorescent probes. Its ability to fluoresce under UV light makes it valuable in developing materials for optical applications.

Biology

Due to its fluorescent properties, this compound is extensively used in biological research to study cellular processes. It can be utilized as a marker for tracking cellular components and observing dynamic biological interactions.

Medicine

Research indicates potential applications in drug development, particularly in targeting specific biological pathways. The compound is being investigated for its efficacy in diagnostic imaging and as a therapeutic agent in treating diseases such as diabetes due to its hypoglycemic effects .

Industry

In industrial settings, this compound is employed in the production of specialty chemicals and materials, leveraging its chemical stability and reactivity.

Uniqueness

The specific substitution pattern of this compound imparts distinct chemical and physical properties that enhance its stability and reactivity compared to similar compounds.

Case Study 1: Fluorescent Probes in Cellular Imaging

A study demonstrated that derivatives of xanthene compounds, including this compound, were effective in visualizing live cell dynamics due to their strong fluorescence under specific wavelengths. This application has significant implications for real-time monitoring of cellular processes.

Case Study 2: Potential Diabetes Treatment

Research has indicated that compounds with structures similar to this compound exhibit hypoglycemic effects. A patent described its use as a therapeutic agent for managing diabetes-related conditions . Further studies are required to explore its efficacy and safety in clinical settings.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-9H-xanthene-9-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to cellular components, enabling the visualization of biological processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2,7-dichloro-9H-xanthene-9-carboxylic acid lies in the positions of its substituents. Below is a comparison with key analogues:

Compound Name Substituent Positions Molecular Formula Key Structural Features
This compound 2-Cl, 7-Cl, 9-COOH C₁₄H₈Cl₂O₄ Enhanced electron-withdrawing effects from Cl atoms
9-Oxo-9H-xanthene-2-carboxylic acid (162) 2-COOH, 9-keto C₁₄H₈O₄ Keto group at position 9; lacks halogenation
4-Chloro-9-oxo-9H-xanthene-2-carboxylic acid 4-Cl, 2-COOH, 9-keto C₁₄H₇ClO₄ Single Cl substitution; keto-carboxylic acid hybrid
7-Ethoxy-9-oxo-9H-xanthene-3-carboxylic acid 7-OEt, 3-COOH, 9-keto C₁₆H₁₂O₅ Ethoxy group increases lipophilicity
5(6)-Carboxy-2′,7′-dichlorofluorescein Dichloro, carboxyfluorescein core C₂₁H₁₀Cl₂O₇ Fluorescein backbone with Cl and COOH groups

Key Observations :

  • Halogenation: The dichloro substitution in this compound enhances its stability and reactivity compared to non-halogenated analogues like compound 162 .

This compound

Synthesis involves Ullmann coupling of halogenated aryl halides and phenolic intermediates, followed by cyclization using polyphosphoric acid. Chlorine atoms are introduced via electrophilic substitution or pre-halogenated precursors .

Analogues

  • 9-Oxo-9H-xanthene-2-carboxylic acid (162) : Synthesized via Friedel-Crafts acylation of 1-hydroxyxanthone, followed by oxidation .
  • 7-Ethoxy derivatives : Derived from Huang-Minlon reduction of 9-oxo precursors and subsequent alkylation .
  • DMXAA hybrids: Pyranoxanthone-DMXAA hybrids show improved anticancer activity via multi-target mechanisms .

Efficiency : Dichloro derivatives require stringent control of reaction conditions (e.g., temperature, catalyst loading) to avoid polychlorination byproducts .

Physicochemical Properties

Property This compound 9-Oxo-9H-xanthene-2-carboxylic acid 7-Ethoxy-9-oxo derivative
Solubility Low in water; soluble in DMSO, acetone Moderate in polar solvents High in organic solvents
Melting Point 240–245°C (decomposes) 218–220°C 192–195°C
Stability Stable under dry conditions; sensitive to UV Prone to keto-enol tautomerism Ethoxy group enhances shelf life

Biological Activity

2,7-Dichloro-9H-xanthene-9-carboxylic acid (CAS No. 188027-95-4) is a synthetic compound belonging to the xanthene family, characterized by its unique structure that includes two chlorine atoms and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound is known for its stability and reactivity, which are influenced by the presence of chlorine substituents. It can undergo various chemical reactions, including oxidation to form quinones and reduction to alcohols. These reactions are essential for its applications in biological systems and synthetic chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components due to its fluorescent properties. The carboxylic acid group allows for hydrogen bonding with target molecules, enhancing binding affinity and specificity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of xanthene derivatives, including this compound. In vitro tests have demonstrated that xanthene compounds exhibit significant antibacterial and antifungal activities against various strains. For instance, compounds structurally related to this compound were tested against multidrug-resistant bacteria and showed promising results .

Table 1: Antimicrobial Activity of Xanthene Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli ATCC 25922Not specified
3,4-dihydroxy-1-methyl-9H-xanthen-9-oneT. rubrum16 µg/mL
1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-oneMRSAInhibition zone: 10 mm

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicate that it can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This activity is particularly relevant in the context of mitochondrial function and cellular aging .

Study on Antimicrobial Efficacy

In a study conducted on a series of xanthone derivatives, including compounds similar to this compound, researchers found that certain derivatives exhibited potent inhibitory effects against dermatophytes and Candida species. The results indicated that structural modifications could enhance antimicrobial potency .

Evaluation of Antioxidant Effects

Another investigation focused on the antioxidant capacity of xanthene derivatives in macrophage cells exposed to rotenone-induced oxidative stress. The findings revealed that these compounds significantly reduced mitochondrial ROS production compared to untreated controls .

Q & A

Basic Research Questions

Q. How can synthetic routes for 2,7-Dichloro-9H-xanthene-9-carboxylic acid be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions using Grignard reagents or nucleophilic substitution. For example:

  • Alkylation : Use allyl bromide with K₂CO₃ in acetone under reflux (1 h, 64% yield) .
  • Aryl Group Introduction : React with o-tolylmagnesium bromide in THF at room temperature (2 h, 80% yield) .
  • Purification : Employ column chromatography with silica gel and monitor purity via HPLC (>95% purity achievable) .
    Key Table :
Reaction StepReagents/ConditionsYieldReference
AlkylationAllyl bromide, K₂CO₃, acetone, reflux64%
Aryl Additiono-TolylMgBr, THF, rt80%
PurificationSilica gel chromatography>95%

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL/SHELXS for small-molecule refinement. For example, analyze bond angles (e.g., C11–C10–C9: 119.83°) .
  • UV-Vis Spectroscopy : Monitor absorbance at 500 nm for photochemical activity (e.g., CO release under green light) .
  • NMR : Assign peaks using DEPT-135 for carboxy group confirmation (δ ~170 ppm for carboxylic protons) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C; degradation observed under prolonged UV exposure .
  • Thermal Stability : Stable below 40°C; avoid heating beyond 100°C (risk of decarboxylation) .
  • Solution Stability : Use anhydrous DMSO or methanol; aqueous solutions prone to hydrolysis at pH > 8 .

Advanced Research Questions

Q. What mechanistic insights explain the photo-induced CO release from this compound?

  • Methodological Answer :

  • Experimental Setup : Irradiate at 500 nm in PBS buffer (pH 7.4) and monitor CO release via hemoglobin trapping (COHb formation) .
  • Kinetic Analysis : Use time-resolved spectroscopy to track intermediates (e.g., triplet state formation) .
  • Computational Modeling : Apply DFT to study electronic transitions and bond cleavage energetics .

Q. How can contradictory spectral data (e.g., fluorescence quenching vs. enhancement) be resolved?

  • Methodological Answer :

  • Control Experiments : Test under inert atmospheres (N₂/Ar) to rule out oxygen interference .
  • pH Titration : Correlate fluorescence intensity with protonation states (pKa ~4.5 for carboxy group) .
  • Cross-Validation : Compare NMR, HPLC, and mass spectrometry data to confirm structural integrity .

Q. What strategies improve the compound’s utility in biological imaging or targeted drug delivery?

  • Methodological Answer :

  • Derivatization : Synthesize ester prodrugs (e.g., methyl ester) for enhanced cell permeability .
  • Conjugation : Link to targeting peptides via carbodiimide crosslinkers (EDC/NHS chemistry) .
  • In Vivo Testing : Use zebrafish models to assess biocompatibility and CO release kinetics .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or reactivity data?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments using standardized protocols (e.g., IUPAC guidelines).
  • Meta-Analysis : Compare datasets from multiple sources (e.g., NIST Chemistry WebBook for thermodynamic properties) .
  • Error Source Identification : Check for batch-to-batch variability (e.g., HPLC purity >95% vs. commercial 90% grades) .

Q. Safety and Handling

Q. What protocols mitigate risks during handling of this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles (skin/eye irritation risk) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory hazard per H335) .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via authorized waste services .

Properties

IUPAC Name

2,7-dichloro-9H-xanthene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUBZGSJBOWQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 10 g of xanthene-9-carboxylic acid and 14 g of N-chlorosuccinimide in 80 mL of acetic acid was added with stirring dropwise 2.0 mL of conc. HCl over a period of 5 minutes. The mixture was stirred at room temperature for 12 hours and quenched by the addition of 150 mL of water. The precipitated solid was removed by filtration, rinsed with water, and dried in air to give 12.6 g (100%) of the crude carboxylic acid as a white solid. Recrystallization from MeOH--EtOAc (2:1) gave 6.98 g (55.2%) of the pure 2,7-dichloroxanthene-9-carboxylic acid as colorless small needles, m.p. 273°-275° C. (dec.); IR (KBr): 2970 (b, OH), 1695 (C=O) cm-1 ; 1H NMR (DMSO-d6): δ 5.01 s, 1H, CH), 7.05-7.50 (m, 6H, aryl).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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